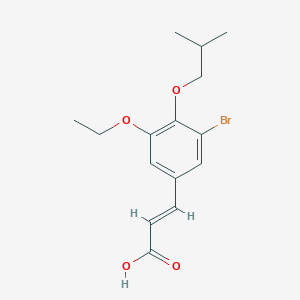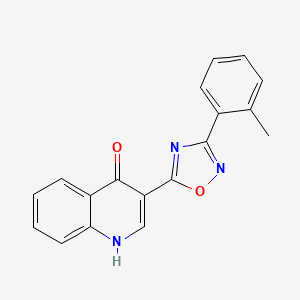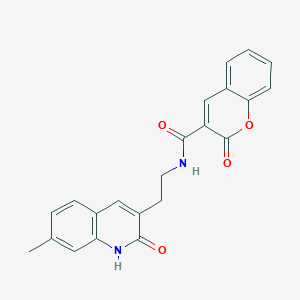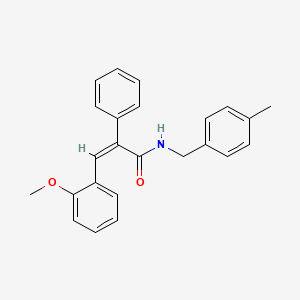
(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid, also known as BEIA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of phenylacrylic acids and has been studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid is not fully understood. However, it has been suggested that (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid may exert its therapeutic effects by modulating various signaling pathways in the body. (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has been shown to inhibit the activity of several enzymes and transcription factors that are involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has been shown to improve insulin sensitivity and glucose uptake in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid in lab experiments is its high purity and stability. (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid is also relatively easy to synthesize and can be obtained in good yield. However, one of the limitations of using (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid is its potential toxicity. Further studies are needed to determine the safety and toxicity of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid in humans.
Zukünftige Richtungen
There are several future directions for the study of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid. One area of research is the development of more potent and selective (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid analogs. Another area of research is the investigation of the potential use of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid in the treatment of neurodegenerative diseases. Finally, the safety and toxicity of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid need to be further investigated in order to determine its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid involves the reaction of 3-bromo-5-ethoxy-4-isobutoxyphenylboronic acid with ethyl acrylate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and in the presence of a base. The product is obtained in good yield and high purity.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-3-[3-bromo-5-ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO4/c1-4-19-13-8-11(5-6-14(17)18)7-12(16)15(13)20-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJWEHULFISUOW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)Br)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-7-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2640272.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2640275.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B2640279.png)



![5-Nitro-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2640285.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2640286.png)
![2-(Phenylmethoxycarbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2640292.png)
![6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2640293.png)